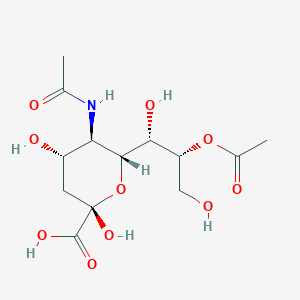
8-O-Acetyl-N-acetylneuraminic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-O-Acetyl-N-acetylneuraminic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H21NO10 and its molecular weight is 351.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Neuraminic Acids - Sialic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Virology and Pathogenicity
Role in Viral Binding:
8-O-AcNeu5Ac has been implicated in the binding mechanisms of several viruses, including coronaviruses and influenza viruses. Research indicates that O-acetylated sialic acids, including 8-O-AcNeu5Ac, can influence the pathogenicity of viruses by altering receptor recognition on host cells. For example, specific human respiratory viruses have shown a unique binding affinity for 9-O-acetylated disialosides, which include structures containing 8-O-AcNeu5Ac .
Case Study: Influenza Virus
A study demonstrated that 8-O-AcNeu5Ac significantly affects the hemagglutinin activity of the influenza virus. This modification can inhibit viral entry by blocking the interaction between viral hemagglutinin and host cell receptors . The presence of O-acetyl groups on sialic acids has been shown to enhance resistance against sialidases, enzymes that facilitate viral release from infected cells.
Therapeutic Developments
Potential Vaccine Targets:
The unique properties of 8-O-AcNeu5Ac make it a candidate for vaccine development. Its ability to modulate immune responses suggests that it could be used to design glyco-conjugate vaccines that enhance immunogenicity against specific pathogens . The selective inhibition of viral neuraminidases by O-acetylated sialic acids points to their potential as therapeutic agents in antiviral strategies.
Glycotherapy:
The synthesis and application of O-acetylated sialic acids like 8-O-AcNeu5Ac are being explored in carbohydrate-based therapeutics. These compounds can be utilized to create glyco-conjugates that target specific receptors on pathogens or modulate immune responses, thereby providing avenues for novel treatment strategies .
Analytical Techniques and Research Methodologies
Detection and Quantification:
Advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to study the distribution and concentration of 8-O-AcNeu5Ac in biological samples. For instance, gas chromatography coupled with mass spectrometry has allowed researchers to identify multiple sialic acid derivatives in mouse tissues, including various O-acetylated forms . This capability enhances our understanding of the biological roles and distributions of these compounds.
Biological Significance
Cytoprotective Functions:
Sialic acids, including 8-O-AcNeu5Ac, are known for their cytoprotective roles on cell membranes. They contribute to cellular interactions and signaling pathways that are crucial for maintaining cellular integrity under stress conditions . The presence of O-acetyl groups may further enhance these protective functions by modulating interactions with pathogens.
属性
CAS 编号 |
18529-64-1 |
|---|---|
分子式 |
C13H21NO10 |
分子量 |
351.31 g/mol |
IUPAC 名称 |
(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-acetyloxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO10/c1-5(16)14-9-7(18)3-13(22,12(20)21)24-11(9)10(19)8(4-15)23-6(2)17/h7-11,15,18-19,22H,3-4H2,1-2H3,(H,14,16)(H,20,21)/t7-,8+,9+,10+,11+,13-/m0/s1 |
InChI 键 |
PPOPOQUIFLBQOB-GRRZBWEESA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)OC(=O)C)O)(C(=O)O)O)O |
手性 SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)OC(=O)C)O)(C(=O)O)O)O |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)OC(=O)C)O)(C(=O)O)O)O |
同义词 |
8-ANANA 8-O-acetyl-N-acetylneuraminic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















